4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-13-8-14(2)26(24-13)17-9-18(22-11-21-17)28-10-16-4-6-25(7-5-16)20(27)19-15(3)23-12-29-19/h8-9,11-12,16H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJUVRUKYNMREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=C(N=CS4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structures, such as the pyrazole, pyrimidine, piperidine, and thiazole rings. These core structures are then linked together through various chemical reactions, including nucleophilic substitution and condensation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the compound, especially on the pyrazole and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Condensation: Condensation reactions can link the different core structures, often using reagents like acetic anhydride or sulfuric acid
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine include:
tert-Butyl carbamate: Used in similar synthetic applications and has comparable functional groups.
Cresol: Shares some structural similarities and is used in industrial applications.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another compound with a pyrazole ring, used in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
